molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No. B1304669
Key on ui cas rn: 443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
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Patent
US08912220B2

Procedure details

The solution of 8-3 (273.4 g, 0.963 mol) dissolved in concentrated H2SO4 (1.6 L) at 0° C. The mixture of conc.HNO3 (63.2 mL) and conc. H2SO4 (400 mL) was added dropwise over 1 h. The color of the reaction became orange. TLC monitored the starting material was disappeared. The reaction mixture was poured onto crushed ice and extracted with ethyl acetate (800 mL×3). The combined organic layers were combined and were concentrated in vacuo to 400 mL, which was cooled under ice bath to afforded 8-4 (234.2 g, 73.9%) as a white solid.
Name
Quantity
273.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
63.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
73.9%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:12]([O-:14])=[O:13])=[C:4]([Br:9])[C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
273.4 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)OC
Name
Quantity
1.6 L
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
63.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of conc
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (800 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo to 400 mL, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled under ice bath

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1)F)[N+](=O)[O-])Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 234.2 g
YIELD: PERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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